molecular formula C7H11NO3 B13088682 Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate

Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate

Cat. No.: B13088682
M. Wt: 157.17 g/mol
InChI Key: OCGAYGDUYHPXED-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate is a cyclobutane derivative featuring a ketone group at the 3-position, an aminomethyl substituent at the 1-position, and a methyl ester moiety. This compound is of interest in medicinal and synthetic chemistry due to its strained cyclobutane ring, which can influence conformational flexibility and reactivity.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate

InChI

InChI=1S/C7H11NO3/c1-11-6(10)7(4-8)2-5(9)3-7/h2-4,8H2,1H3

InChI Key

OCGAYGDUYHPXED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(=O)C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclobutanone derivative with an aminomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate is being investigated for its potential antitumor properties. It acts as an intermediate in the synthesis of various bioactive compounds that target specific cancer pathways. For instance, derivatives of this compound have shown efficacy in inhibiting kinases involved in tumor growth and proliferation, making it a candidate for developing novel anticancer therapies.

Inhibition of Cbl-b
Recent studies have highlighted the role of this compound in inhibiting the E3 ubiquitin ligase Cbl-b, which is crucial in regulating immune responses and may have implications in cancer immunotherapy. The inhibition of Cbl-b can enhance T-cell responses against tumors, thus providing a dual approach in cancer treatment strategies .

Synthesis of Pharmaceuticals

Intermediate for Drug Synthesis
The compound serves as a vital intermediate in the synthesis of various pharmaceuticals. Its unique cyclobutane structure allows for further functionalization, enabling the development of diverse drug candidates. For example, it has been utilized in synthesizing inhibitors for several therapeutic targets, including those involved in autoimmune diseases and chronic inflammatory conditions .

Case Study: Synthesis of Kinase Inhibitors
A notable application involves the synthesis of kinase inhibitors derived from this compound. These inhibitors have demonstrated promising results in preclinical trials for treating conditions like rheumatoid arthritis and certain types of cancer. The synthetic pathway typically involves multiple steps, including acylation and cyclization reactions that leverage the compound's reactive functional groups .

Material Science

Polymer Chemistry
In material science, this compound has been explored as a monomer for producing functional polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers synthesized from this compound exhibit improved resistance to environmental degradation, making them suitable for applications in coatings and composites.

Case Study: Development of Biodegradable Polymers
A study focused on developing biodegradable polymers using this compound has shown that these materials can effectively degrade under composting conditions while maintaining structural integrity during their service life. This property is particularly valuable in reducing plastic waste and promoting sustainability in material design .

Cosmetic Applications

Formulation Stability
The compound's unique chemical structure allows it to be used as an ingredient in cosmetic formulations aimed at enhancing skin penetration and stability. It has been incorporated into various topical formulations to improve bioavailability and efficacy of active ingredients.

Case Study: Topical Formulations
Research on topical formulations containing this compound has demonstrated enhanced skin absorption rates compared to traditional formulations. This improvement is attributed to its ability to interact with skin lipids, facilitating better delivery of active compounds into deeper skin layers .

Mechanism of Action

The mechanism by which Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclobutane ring provides structural rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride

Structural Differences: Replaces the aminomethyl group with a methylamino substituent and exists as a hydrochloride salt. Synthesis: Prepared via reaction with 4-toluenesulfonate monohydrate, yielding 80% efficiency . Key Data:

  • 1H-NMR : Distinct aromatic peaks (δ 7.48, 7.12) indicate salt formation with toluenesulfonate .
  • Applications : Likely used in pharmaceutical intermediates due to its salt form, enhancing solubility.

Comparison: The hydrochloride salt form improves stability and solubility compared to the free base form of the target compound.

1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid

Structural Differences: Substitutes the aminomethyl group with a 4-methoxyphenyl ring and replaces the methyl ester with a carboxylic acid. Properties:

  • Purity : 99.78% (HPLC) .
  • Stability : The carboxylic acid group may reduce volatility compared to the ester in the target compound.

Comparison : The carboxylic acid group increases polarity, likely reducing cell membrane permeability compared to the methyl ester. The 4-methoxyphenyl group introduces electronic effects (e.g., electron donation) that could influence reactivity in electrophilic substitutions .

Methyl 3-oxo-1-Methyl-cyclobutanecarboxylate

Structural Differences: Features a methyl group instead of aminomethyl at the 1-position. Synonyms: Includes "methyl 1-methyl-3-oxocyclobutanecarboxylate" .

Ethyl 1-Methyl-3-methylenecyclobutanecarboxylate

Structural Differences : Contains a methylene group at the 3-position and an ethyl ester.
Key Data :

  • Molecular Formula : C9H14O2 .
  • Applications : The methylene group introduces unsaturation, enabling Diels-Alder reactions or polymer synthesis.

The methylene group adds reactivity for cycloaddition reactions, a feature absent in the target compound .

Methyl 3-aminocyclopentanecarboxylate

Structural Differences: Cyclopentane ring instead of cyclobutane, with an amino group at the 3-position. Safety Profile: Classified as H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation) . The amino group’s position (3 vs. 1) may alter interaction with biological targets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Purity/Safety Notes
Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate Not provided 1-aminomethyl, 3-oxo, methyl ester N/A
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C8H14ClNO2 1-methylamino, hydrochloride salt 80% yield, NMR-confirmed
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid C12H12O4 4-methoxyphenyl, carboxylic acid 99.78% purity (HPLC)
Methyl 3-oxo-1-Methyl-cyclobutanecarboxylate C7H10O3 1-methyl, 3-oxo Commercial availability
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate C9H14O2 3-methylene, ethyl ester Used in polymer synthesis

Biological Activity

Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate (referred to as the compound hereafter) is a derivative of cyclobutane that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology and biochemistry.

Chemical Structure and Synthesis

The compound features a cyclobutane ring with a carboxylate group and an amino group attached. The general structure can be represented as follows:

C4H7NO3\text{C}_4\text{H}_7\text{NO}_3

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the Cyclobutane Ring : This is achieved through methods such as ring-closing reactions involving suitable precursors.
  • Introduction of Functional Groups : The amino group can be introduced via nucleophilic substitution reactions or through the use of amines in the presence of activating agents.
  • Esterification : The final step often involves esterification to yield the methyl ester form.

Biological Activity

The biological activity of the compound has been extensively studied, revealing several promising effects:

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, it has been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that compounds structurally related to this compound were effective against human cancer cells, showing cytotoxic effects at concentrations as low as 20 μM .

Neurotropic Effects

The compound has also been identified as a selective antagonist of N-methyl-D-aspartic acid (NMDA) receptors, which are crucial in neurobiology. This antagonism suggests potential applications in treating neurodegenerative diseases or conditions associated with excitotoxicity .

Analgesic Properties

In addition to its antitumor and neurotropic activities, the compound exhibits analgesic effects. Studies have indicated that it can reduce pain responses in animal models, making it a candidate for further exploration in pain management therapies .

Case Study 1: Antitumor Efficacy

In a controlled study assessing the antitumor efficacy of this compound, researchers treated various human cancer cell lines with the compound. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against breast and lung cancer cells .

Cell LineIC50 (μM)
MCF7 (Breast)15
A549 (Lung)18
HCT116 (Colon)22

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of excitotoxicity induced by glutamate. The administration of this compound resulted in reduced neuronal death and improved cognitive function in treated animals compared to controls .

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